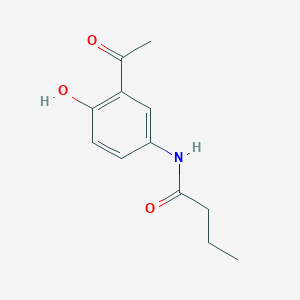

2-Acetyl-4-butyramidophenol

Overview

Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

An analogue of acebutolol

Mechanism of Action

Target of Action

It is known to be a key intermediate for the synthesis of the β1-selective blocker acebutolol .

Mode of Action

As an intermediate in the synthesis of acebutolol, it likely contributes to the drug’s ability to selectively block β1-adrenergic receptors, which are primarily found in the heart and kidneys .

Biochemical Pathways

Given its role in the synthesis of acebutolol, it may indirectly influence the adrenergic system, which regulates responses to adrenaline and noradrenaline .

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may have good absorption and distribution characteristics

Result of Action

As a precursor to acebutolol, its ultimate effect may be to reduce heart rate and blood pressure by blocking the action of adrenaline on the heart .

Biological Activity

2-Acetyl-4-butyramidophenol, also known by its CAS number 40188-45-2, is a chemical compound that has garnered attention for its potential biological activities. This compound is a derivative of acetaminophen and plays a significant role in various pharmacological applications, particularly in relation to its interactions with biological systems.

- Molecular Formula : C12H15NO3

- Molecular Weight : 221.25 g/mol

- Appearance : Gray crystalline powder

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, including enzymes and receptors. It has been noted for its role as an intermediate in the synthesis of β1-selective beta-blockers, such as acebutolol, which is used in the management of hypertension and cardiac conditions .

Pharmacological Effects

-

Anti-inflammatory Activity :

- Research indicates that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect is significant in conditions characterized by chronic inflammation.

- Analgesic Properties :

- Antitumor Activity :

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Analgesic | COX inhibition | |

| Antitumor | Modulation of cell signaling |

Case Study Example

A study conducted on the effects of this compound on malignant B cells demonstrated that the compound could inhibit B-cell activation and signaling pathways associated with cell survival. This was linked to its interaction with Bruton's tyrosine kinase (BTK), a critical player in B-cell maturation and proliferation . The findings suggest potential therapeutic applications in treating B-cell malignancies.

Metabolomic Analysis

Recent research utilizing metabolomic profiling has identified distinct metabolic signatures associated with the administration of this compound. This analysis revealed alterations in lipid metabolism, which may have implications for understanding its broader biological effects and therapeutic potential .

Scientific Research Applications

Synthesis of Acebutolol

2-Acetyl-4-butyramidophenol serves as a key intermediate in the synthesis of acebutolol, a β1-adrenoceptor blocker used for treating hypertension and cardiac arrhythmias. The synthesis involves several steps:

- Acetylation : The starting material, 4-aminophenol, undergoes acetylation to form this compound.

- Fries Rearrangement : This step rearranges the acyl group to enhance biological activity.

- Hydrolysis : The final product is purified through hydrolysis to yield acebutolol.

This synthetic pathway demonstrates the compound's critical role in developing cardiovascular drugs .

Pharmacological Applications

The primary pharmacological application of this compound is its use as an intermediate in the production of acebutolol. The following table summarizes its pharmacological relevance:

Analytical Techniques

Research into this compound has also utilized various analytical techniques to assess its properties and behavior in biological systems:

- Electrochemical Methods : Studies have employed electrochemical techniques to investigate the oxidation of drug metabolites, including those derived from acebutolol and its intermediates .

- Chromatography : High-performance liquid chromatography (HPLC) is commonly used to analyze purity and concentration during synthesis processes.

Study on Synthesis Efficiency

A recent study published in ResearchGate highlighted a new process for synthesizing acebutolol from 4-aminophenol via a more efficient route involving fewer steps and higher yields of this compound . This advancement is significant for pharmaceutical manufacturing, potentially reducing costs and improving access to essential medications.

Metabolite Analysis

Another research effort focused on characterizing the metabolites of acebutolol using electrochemical pipettes, providing insights into how this compound behaves under physiological conditions . This information is vital for understanding drug efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Acetyl-4-butyramidophenol, and how are intermediates characterized?

A typical synthesis involves condensation reactions between phenolic derivatives and butyramide precursors under controlled acidic or basic conditions. For example, acetylation of 4-butyramidophenol with acetyl chloride in anhydrous solvents (e.g., dichloromethane) at 0–5°C can yield the target compound. Purification is achieved via recrystallization or column chromatography. Characterization requires NMR (¹H/¹³C) to confirm acetyl and butyramide substituents, FTIR for functional group analysis (C=O, N-H), and mass spectrometry for molecular weight verification .

Q. What analytical methods are recommended for purity assessment and structural validation?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used for purity analysis. Differential scanning calorimetry (DSC) or melting point determination (120–126°C) confirms crystalline integrity . Structural validation should include 2D NMR (COSY, HSQC) to resolve aromatic proton coupling and IR spectroscopy to identify amide and acetyl carbonyl stretches (1650–1750 cm⁻¹) .

Q. How does solvent selection impact the compound’s stability during storage?

Contradictory evidence exists: one source recommends storage in DMSO at -20°C to prevent hydrolysis , while another suggests room temperature in dry conditions . To resolve this, researchers should conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Solvents like DMSO may introduce oxidative degradation, necessitating inert atmosphere storage .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s bioactivity against microbial targets?

Use standardized in vitro assays:

- Antimicrobial Activity : Broth microdilution (CLSI guidelines) to determine MIC/MBC against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains.

- Mechanistic Studies : Time-kill kinetics or membrane permeability assays (propidium iodide uptake). Reference compounds like quinolones can benchmark potency .

Q. What strategies resolve contradictions in reported solubility data?

Solubility discrepancies (e.g., "---" in vs. 10 mM in DMSO in ) require empirical testing. Use the shake-flask method: dissolve excess compound in buffers (pH 1–10) or organic solvents, filter, and quantify via UV-Vis. Hansen solubility parameters can predict optimal solvents .

Q. How can degradation products be identified and quantified under stress conditions?

Forced degradation (acid/base/oxidative stress) coupled with LC-MS/MS identifies major degradation pathways. For example, acidic hydrolysis may cleave the amide bond, yielding 4-butyramidophenol and acetic acid. Quantify degradation kinetics using Arrhenius plots .

Q. What computational approaches support mechanistic studies of its biological activity?

- Molecular Docking : Screen against bacterial enzyme targets (e.g., DNA gyrase) using AutoDock Vina.

- QSAR Modeling : Correlate substituent electronic effects (Hammett constants) with bioactivity data .

Q. How can synthetic yields be optimized while minimizing side products?

Apply design of experiments (DoE) to optimize reaction parameters (temperature, stoichiometry, catalyst). Green chemistry metrics (E-factor, atom economy) should guide solvent/catalyst selection. For example, microwave-assisted synthesis may reduce reaction time and byproducts .

Q. Methodological Tables

Table 1. Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 221.25 g/mol | |

| Melting Point | 120–126°C | |

| LogP (Predicted) | 1.92 (ChemAxon) | |

| Solubility in DMSO | 10 mM (stable at -20°C) |

Table 2. Recommended Analytical Techniques

| Technique | Application | Reference |

|---|---|---|

| HPLC-UV | Purity assessment | |

| ¹H/¹³C NMR | Structural elucidation | |

| FTIR | Functional group analysis | |

| LC-MS/MS | Degradation product profiling |

Properties

IUPAC Name |

N-(3-acetyl-4-hydroxyphenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-3-4-12(16)13-9-5-6-11(15)10(7-9)8(2)14/h5-7,15H,3-4H2,1-2H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWZEOPEZISTTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=C(C=C1)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057737 | |

| Record name | 3'-Acetyl-4'-hydroxybutyranilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40188-45-2 | |

| Record name | 2-Acetyl-4-butyramidophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40188-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Acetyl-4-hydroxyphenyl)butanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040188452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Acetyl-4'-hydroxybutyranilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-acetyl-4-hydroxyphenyl)butyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETYL-4-BUTYRAMIDOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14QJB65R4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.